Ethyl 6-methylhept-4-enoate Ethyl 6-methylhept-4-enoate
Brand Name: Vulcanchem
CAS No.: 112604-90-7
VCID: VC19140900
InChI: InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Ethyl 6-methylhept-4-enoate

CAS No.: 112604-90-7

Cat. No.: VC19140900

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methylhept-4-enoate - 112604-90-7

Specification

CAS No. 112604-90-7
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name ethyl 6-methylhept-4-enoate
Standard InChI InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3
Standard InChI Key JZCOOEMEVYKIMT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC=CC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 6-methylhept-4-enoate (C₁₀H₁₈O₂) consists of an ethyl ester group linked to a hept-4-enoic acid backbone substituted with a methyl group at the sixth carbon. The double bond at C4 introduces geometric isomerism, though the predominant configuration (E or Z) remains unspecified in most literature . Key structural attributes include:

  • Molecular formula: C₁₀H₁₈O₂

  • Molecular weight: 170.25 g/mol (calculated)

  • Functional groups: Ester (RCOOR'), alkene (C=C)

Physical Properties

While experimental data for this specific compound are sparse, estimates based on structural analogs suggest:

PropertyValue/Description
Boiling point~200–220°C (estimated)
Density~0.89–0.92 g/cm³
SolubilityInsoluble in water; miscible with organic solvents (e.g., ethanol, diethyl ether)

The compound’s volatility and ester functionality make it suitable for applications in fragrance and flavor industries .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 6-methylhept-4-enoate is typically synthesized via esterification or transesterification. One common route involves:

  • Acid-Catalyzed Esterification:
    Reacting 6-methylhept-4-enoic acid with ethanol in the presence of sulfuric acid:

    6-Methylhept-4-enoic acid + EthanolH2SO4Ethyl 6-methylhept-4-enoate + H2O\text{6-Methylhept-4-enoic acid + Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 6-methylhept-4-enoate + H}_2\text{O}

    Yields are optimized using Dean-Stark traps to remove water.

  • Reformatsky Reaction:
    Employing zinc-mediated coupling of ethyl bromoacetate with 6-methylhept-4-enal:

    6-Methylhept-4-enal + Ethyl bromoacetateZnEthyl 6-methylhept-4-enoate\text{6-Methylhept-4-enal + Ethyl bromoacetate} \xrightarrow{\text{Zn}} \text{Ethyl 6-methylhept-4-enoate}

    This method avoids harsh acids but requires anhydrous conditions.

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors with immobilized lipases or acidic resins to enhance efficiency. Palladium catalysts may facilitate double-bond preservation during processing.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from its ester and alkene groups:

Hydrolysis

  • Acidic Hydrolysis: Yields 6-methylhept-4-enoic acid and ethanol.

  • Basic Hydrolysis (Saponification): Produces the sodium salt of the acid.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 6-methylheptanoate:

Ethyl 6-methylhept-4-enoateH2Ethyl 6-methylheptanoate\text{Ethyl 6-methylhept-4-enoate} \xrightarrow{\text{H}_2} \text{Ethyl 6-methylheptanoate}

This reaction is critical for modifying volatility in fragrance applications .

Oxidation

Potassium permanganate (KMnO₄) oxidizes the alkene to a diol or ketone, depending on conditions:

Ethyl 6-methylhept-4-enoateKMnO4Ethyl 4,5-dihydroxy-6-methylheptanoate\text{Ethyl 6-methylhept-4-enoate} \xrightarrow{\text{KMnO}_4} \text{Ethyl 4,5-dihydroxy-6-methylheptanoate}

Such derivatives are explored as polymer precursors .

Applications in Industry and Research

Flavor and Fragrance Industry

Ethyl 6-methylhept-4-enoate’s fruity aroma profile (reminiscent of apple or pineapple) makes it valuable in:

  • Food flavorings: Enhances synthetic fruit essences.

  • Perfumes: Adds top notes due to moderate volatility .

Pharmaceutical Intermediates

The ester serves as a precursor in synthesizing prodrugs or bioactive molecules. For example, hydrolysis to 6-methylhept-4-enoic acid may yield anti-inflammatory analogs.

Materials Science

Functionalization via oxidation or copolymerization produces specialty polymers with tailored flexibility and thermal stability .

Biological Activity and Toxicology

Limited studies exist on its direct biological effects, but related esters exhibit:

  • Antimicrobial Activity: Disruption of microbial cell membranes.

  • Enzyme Inhibition: Interaction with lipases or esterases.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
Methyl 6-methylhept-4-enoateShorter ethyl chain; higher volatilitySolvents, quick-drying coatings
Ethyl 6-methylheptanoateSaturated backbone; lower reactivityPlasticizers, lubricants
Ethyl 4-methylhept-4-enoateAltered branch position; distinct aromaSpecialty fragrances

The ethyl ester’s balance of stability and reactivity positions it uniquely for multifunctional use .

Future Research Directions

  • Configuration-Specific Studies: Elucidate E/Z isomer effects on properties.

  • Green Synthesis: Develop biocatalytic routes using engineered lipases.

  • Toxicological Profiling: Assess chronic exposure risks in industrial settings.

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